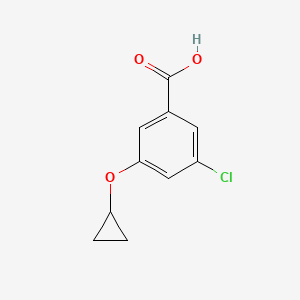

3-Chloro-5-cyclopropoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

3-chloro-5-cyclopropyloxybenzoic acid |

InChI |

InChI=1S/C10H9ClO3/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H,12,13) |

InChI Key |

MFWCSDPMPJBQKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Cyclopropoxybenzoic Acid

Established Synthetic Routes for 3-Chloro-5-cyclopropoxybenzoic Acid

The most common and well-documented method for the synthesis of this compound is a two-step process. This process begins with the selection of appropriate precursors, followed by a key etherification reaction, and concludes with purification of the final product.

Precursor Identification and Starting Material Selection

The primary precursor for the established synthetic route is 3-chloro-5-hydroxybenzoic acid . This compound provides the core benzoic acid structure with the desired chloro-substituent already in place at the 3-position. The hydroxyl group at the 5-position serves as the reactive site for the introduction of the cyclopropoxy group.

The second key starting material is a cyclopropylmethyl halide, most commonly (bromomethyl)cyclopropane . This reagent provides the cyclopropylmethyl group that will be attached to the phenolic oxygen of the benzoic acid derivative.

The selection of these precursors is based on their commercial availability and their inherent reactivity which allows for a direct and high-yielding synthesis.

Table 1: Key Precursors for the Synthesis of this compound

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3-Chloro-5-hydroxybenzoic acid | C₇H₅ClO₃ | 172.57 | Core structure provider | |

| (Bromomethyl)cyclopropane | C₄H₇Br | 135.00 | Cyclopropylmethyl group donor |

Key Reaction Steps and Conditions (e.g., Etherification, Carboxylation)

The cornerstone of the established synthesis is the Williamson ether synthesis . This reaction involves the O-alkylation of the phenoxide ion of 3-chloro-5-hydroxybenzoic acid with (bromomethyl)cyclopropane. The reaction proceeds via an SN2 mechanism.

The general steps are as follows:

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 3-chloro-5-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane.

Displacement: The bromide ion is displaced, forming the ether linkage and yielding this compound.

The reaction conditions are critical for the success of the synthesis. A suitable base and solvent system must be chosen to ensure efficient deprotonation and subsequent alkylation, while minimizing side reactions.

Table 2: Typical Reaction Conditions for the Williamson Ether Synthesis of this compound

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) | These solvents effectively dissolve the reactants and facilitate the SN2 reaction without participating in it. |

| Base | Inorganic bases such as Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | These bases are strong enough to deprotonate the phenol (B47542) but are generally not nucleophilic enough to compete in the alkylation step. |

| Temperature | Typically elevated temperatures (e.g., 80-120 °C) | Increased temperature enhances the reaction rate. |

| Reaction Time | Several hours, monitored by techniques like TLC or HPLC | Ensures the reaction proceeds to completion. |

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of this compound are crucial aspects of its synthesis. Several factors can be adjusted to improve the outcome of the Williamson ether synthesis.

Yield Optimization:

Choice of Base: Stronger bases like sodium hydride can lead to higher yields by ensuring complete deprotonation of the phenol. However, they require anhydrous conditions. Potassium carbonate is a milder and often more practical choice for larger-scale syntheses.

Stoichiometry: Using a slight excess of the alkylating agent, (bromomethyl)cyclopropane, can help drive the reaction to completion.

Temperature Control: Careful control of the reaction temperature is necessary to balance the reaction rate with the potential for side reactions, such as decomposition or the formation of byproducts.

Purity Considerations:

The primary impurity in this synthesis is often unreacted 3-chloro-5-hydroxybenzoic acid. Other potential impurities can arise from side reactions of the alkylating agent.

Purification Methods:

Extraction: After the reaction is complete, an aqueous workup is typically performed to remove the inorganic base and its salts. The product can be extracted into an organic solvent.

Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system is one in which this compound is soluble at high temperatures but has low solubility at room temperature. Common solvents for the recrystallization of benzoic acid derivatives include aqueous ethanol, acetic acid, or toluene. ma.eduyoutube.comalfa-chemistry.comresearchgate.netslideshare.net The choice of solvent is critical for obtaining high-purity crystals.

Chromatography: For very high purity requirements, column chromatography can be employed, although this is less common for large-scale production.

Exploration of Alternative Synthetic Pathways

While the Williamson ether synthesis is a reliable method, researchers are continuously exploring alternative pathways to synthesize this compound and its analogs. These alternative routes often focus on novel methods for introducing the cyclopropoxy group or on different strategies for constructing the substituted benzoic acid core.

Novel Cyclopropoxy Introduction Strategies

Alternative methods for forming the cyclopropoxy ether linkage are an active area of research. These methods aim to overcome some of the limitations of the traditional Williamson synthesis, such as the need for harsh bases or high temperatures.

Copper-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Ullmann condensation, have been refined using copper catalysts. These reactions can facilitate the coupling of phenols with alkyl halides under milder conditions than the traditional Williamson synthesis. This approach could potentially be applied to the synthesis of this compound.

Buchwald-Hartwig C-O Coupling: Palladium-catalyzed cross-coupling reactions, famously developed by Buchwald and Hartwig for C-N bond formation, have also been extended to C-O bond formation. While typically used for aryl ethers, modifications of these catalytic systems could potentially be developed for the synthesis of alkyl-aryl ethers like the target compound.

Regioselective Synthesis of Benzoic Acid Derivatives

An alternative strategy involves constructing the substituted benzoic acid from a different set of precursors, where the regioselectivity of the substitution is a key challenge.

Regioselective Carboxylation: Instead of starting with a pre-functionalized benzoic acid, one could start with a chloro-cyclopropoxy-benzene intermediate and introduce the carboxylic acid group in a later step. Recent advances in transition-metal-catalyzed C-H carboxylation offer potential routes to achieve this. nih.govacs.org For example, a directed carboxylation of 1-chloro-3-cyclopropoxybenzene (B1459162) could theoretically yield the desired product. The directing group effects of the chloro and cyclopropoxy substituents would be crucial in determining the regiochemical outcome of such a reaction.

Multi-component Reactions: The development of one-pot, multi-component reactions that can assemble complex molecules from simple starting materials is a major goal in modern organic synthesis. A hypothetical multi-component reaction could be designed to bring together a chloro-substituted building block, a cyclopropoxy-containing component, and a source of the carboxyl group in a single, efficient step.

These alternative pathways, while not yet established for the routine synthesis of this compound, represent the forefront of synthetic organic chemistry and may offer more efficient and sustainable routes in the future.

Asymmetric Synthesis Approaches for Chiral Analogues

The development of single-enantiomer pharmaceuticals is a critical endeavor in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied to generate its chiral analogues.

One common strategy is chiral resolution , which involves the separation of a racemic mixture of the acid. This can be achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by techniques such as fractional crystallization. Subsequent removal of the chiral auxiliary would yield the individual enantiomers of this compound.

Another potential, though less direct, route involves the asymmetric synthesis of chiral cyclopropane (B1198618) precursors . For instance, a temporary stereocentre approach has been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. This methodology utilizes a three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction to produce enantiopure cyclopropane derivatives. rsc.org Such chiral cyclopropane building blocks could then be incorporated into the aromatic scaffold to construct chiral analogues of this compound.

Derivatization and Functionalization of this compound

The chemical reactivity of this compound is centered around its three main components: the carboxylic acid, the cyclopropoxy group, and the aromatic ring. Each of these sites can be selectively modified to create a library of new compounds with potentially unique properties.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, most commonly through the formation of amides and esters. These reactions typically proceed via the activation of the carboxylic acid.

Amide Bond Formation: The conversion of this compound to its corresponding amides can be achieved using a variety of modern coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) salts. nih.gov The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. nih.gov For instance, the in-situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618) has been shown to be an effective method for amidating various carboxylic acids at room temperature. nih.govresearchgate.net

Esterification: The formation of esters from this compound can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com However, this method is an equilibrium process and may require forcing conditions. usm.my Alternative methods that offer milder conditions and higher yields include the use of dehydrative coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. organic-chemistry.org

Below is an interactive table summarizing typical conditions for amide and ester formation from a generic carboxylic acid, which are applicable to this compound.

| Transformation | Reagents | Catalyst/Conditions | Typical Yield |

| Amide Formation | Amine, Coupling Agent (e.g., EDC, HATU) | Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) | Good to Excellent |

| Esterification (Fischer) | Alcohol | Strong Acid (e.g., H₂SO₄), Heat | Moderate to Good |

| Esterification (Acyl Chloride) | Thionyl Chloride (SOCl₂), then Alcohol | Pyridine or other base | Good to Excellent |

Transformations of the Cyclopropoxy Group

The cyclopropane ring of the cyclopropoxy group is a strained three-membered ring and can undergo ring-opening reactions under certain conditions, providing a pathway to different molecular scaffolds. These reactions can be initiated by radicals or acids. strem.com

Radical Ring-Opening: Oxidative radical ring-opening reactions of cyclopropane derivatives can lead to the formation of new carbon-carbon bonds and more complex ring systems. strem.com For example, the addition of a radical to a cyclopropyl-substituted system can induce ring opening to generate an alkyl radical, which can then participate in subsequent cyclization reactions. strem.com

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the ether oxygen of the cyclopropoxy group can be protonated, making the cyclopropane ring susceptible to nucleophilic attack. This can lead to the cleavage of the C-O bond and the formation of a ring-opened product. The regioselectivity of the ring opening would depend on the specific reaction conditions and the nature of the nucleophile.

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of new functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro group and the carboxylic acid group are deactivating and meta-directing, while the cyclopropoxy group is an activating ortho-, para-director. rsc.orgorganicchemistrytutor.compressbooks.pubyoutube.com The interplay of these effects will determine the position of the incoming electrophile.

Halogenation: Further halogenation of the aromatic ring, for instance with bromine, would likely occur at the positions activated by the cyclopropoxy group and directed by the other substituents. The most probable sites for bromination would be ortho to the cyclopropoxy group (positions 4 and 6), with the final regioselectivity influenced by steric hindrance and the precise reaction conditions.

Nitration: The introduction of a nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. patsnap.com The directing effects of the substituents would again play a crucial role in determining the position of nitration. Given the combined directing effects, the nitro group would be expected to substitute at a position activated by the cyclopropoxy group.

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This powerful reaction allows for the formation of new carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the benzoic acid, significantly increasing the molecular diversity accessible from this starting material.

Below is an interactive table summarizing potential aromatic ring functionalization reactions.

| Reaction | Reagents | Catalyst/Conditions | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | Inert solvent | Substitution at position 4 and/or 6 |

| Nitration | HNO₃, H₂SO₄ | Cooled | Substitution at position 4 and/or 6 |

| Suzuki Coupling | Arylboronic acid, Base (e.g., K₂CO₃) | Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene/Water) | 3-Aryl-5-cyclopropoxybenzoic acid |

Structure Activity Relationship Sar and Ligand Design Principles for 3 Chloro 5 Cyclopropoxybenzoic Acid Analogues

Contribution of the Benzoic Acid Core to Biological Activity

The benzoic acid core is an essential pharmacophore for the agonist activity of this class of compounds at the GPR81 receptor. The carboxylate group of the benzoic acid is believed to be a key interaction point with the receptor, likely forming an ionic bond or strong hydrogen bond with a corresponding basic residue in the binding pocket of GPR81. This interaction is critical for anchoring the ligand and orienting it correctly for receptor activation.

The importance of the carboxylic acid moiety is highlighted by the evaluation of its isosteres. For instance, replacing the carboxylic acid with a tetrazole, a common carboxylic acid bioisostere, in related GPR109a agonists has been a successful strategy. However, in the context of GPR81 agonists based on the 3,5-disubstituted benzoic acid scaffold, the tetrazole replacement for the carboxylic acid in 3-chloro-5-hydroxybenzoic acid resulted in a surprising loss of potency. nih.gov This suggests a stringent requirement for the specific spatial and electronic properties of the carboxylic acid group for effective GPR81 activation.

Elucidation of the Cyclopropoxy Moiety's Role in Receptor/Enzyme Recognition

The nature of the substituent at the 5-position of the benzoic acid ring plays a significant role in modulating the potency and selectivity of these GPR81 agonists. The cyclopropoxy group in 3-chloro-5-cyclopropoxybenzoic acid is a key feature influencing its interaction with the receptor.

Stereochemical Influences of the Cyclopropane (B1198618) Ring

The cyclopropane ring is a small, rigid, three-membered ring. Its rigid nature means that it can act as a conformational constraint, locking the substituent in a specific orientation. This can be advantageous in drug design as it reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity. While specific stereochemical studies on this compound are not extensively reported in the available literature, the stereochemistry of the cyclopropane ring can, in principle, influence biological activity. If the cyclopropoxy group interacts with a chiral environment within the receptor binding pocket, different stereoisomers of the cyclopropane ring (if substituted) could exhibit different binding affinities and efficacies. The planarity and defined bond angles of the cyclopropane ring present a unique topographical feature to the receptor, which can be critical for optimal binding.

Impact of Cyclopropoxy Chain Length and Conformation on Activity

The size and lipophilicity of the substituent at the 5-position are critical for GPR81 agonist activity. SAR studies on a series of 3-chloro-5-substituted benzoic acids have shown that there is an optimal size for this substituent. For instance, starting from 3,5-dihydroxybenzoic acid, replacement of one hydroxyl group with various hydrophobic groups was explored. While larger, more lipophilic groups like a tert-butyl or an aryl group at the 5-position led to a loss of potency, smaller hydrophobic groups were better tolerated. nih.gov

The cyclopropoxy group is a relatively small and lipophilic moiety. Its size is comparable to other small alkyl groups, but its rigid conformation distinguishes it from more flexible alkyl chains. This rigidity can be beneficial, as it ensures a consistent presentation of the group to the receptor, avoiding non-productive conformations. The cyclopropyl (B3062369) group's unique electronic properties, with its partial π-character, may also contribute to favorable interactions within the binding pocket.

Effects of Halogen Substitution (Chlorine at C-3) on Pharmacological Profiles

The presence and position of a halogen substituent on the benzoic acid ring are critical determinants of the pharmacological profile of these GPR81 agonists.

Electronic and Steric Properties of Chlorine Substitution

The substitution of a chlorine atom at the C-3 position significantly enhances the potency of these benzoic acid derivatives as GPR81 agonists. In the development of 3-chloro-5-hydroxybenzoic acid, it was found that the introduction of a chlorine atom to the 3-position of 3,5-dihydroxybenzoic acid resulted in a significant increase in GPR81 activity. nih.gov Chlorine is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the electronic distribution of the benzene (B151609) ring. This alteration in the electronic landscape of the molecule can lead to more favorable electrostatic interactions with the receptor.

From a steric perspective, the chlorine atom is relatively small, and its introduction at the C-3 position is well-tolerated within the GPR81 binding site. Its size is comparable to a methyl group, but its electronic properties are vastly different.

Positional Effects of Halogens on Binding and Efficacy

The position of the halogen on the aromatic ring is crucial. The SAR studies leading to the discovery of 3-chloro-5-hydroxybenzoic acid focused on 3,5-disubstituted benzoic acids. A comparison of different halogens at the 3-position revealed that chlorine provided the best potency. The bromo and iodo analogues also showed increased activity over the non-halogenated parent compound, but the chloro derivative was found to be the most potent. nih.gov This suggests that a combination of the size and electronegativity of the halogen at this specific position is optimal for GPR81 agonism. The precise positioning of the halogen likely allows for a key interaction, possibly a halogen bond or a favorable hydrophobic interaction, with a specific amino acid residue in the receptor that is critical for high-affinity binding and subsequent receptor activation.

The following table summarizes the structure-activity relationship findings for key analogues in the 3,5-disubstituted benzoic acid series of GPR81 agonists.

| Compound Name | R1 | R2 | GPR81 EC50 (µM) |

| 3,5-Dihydroxybenzoic acid | OH | OH | >100 |

| 3-Chloro-5-hydroxybenzoic acid | Cl | OH | 16 |

| 3-Bromo-5-hydroxybenzoic acid | Br | OH | ~25 |

| 3-Iodo-5-hydroxybenzoic acid | I | OH | ~50 |

| 3-tert-Butyl-5-hydroxybenzoic acid | t-Butyl | OH | >100 |

Data derived from literature reports on GPR81 agonists. nih.gov

Comparative SAR Studies with Related Benzoic Acid Derivatives

The potency and selectivity of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. Comparative studies of analogues of this compound provide critical insights into the structural requirements for optimal biological activity.

Analogues with Diverse Alkoxy Substituents

The substitution of the cyclopropoxy group with other alkoxy moieties reveals important SAR trends. For instance, in the context of GPR81 agonism, capping a hydroxyl group with a methyl group to form a methoxy (B1213986) ether leads to a loss of activity. nih.gov This suggests that the size and conformation of the alkoxy group are critical for receptor binding. The replacement of an electron-donating alkoxy group with an electron-withdrawing group can also drastically alter the electronic properties of the benzoic acid derivative, thereby influencing its interaction with biological targets. pharmacy180.com

Hydroxy-Substituted Analogues (e.g., 3-Chloro-5-hydroxybenzoic acid and GPR81 agonism)

A significant body of research highlights the importance of hydroxy-substituted benzoic acids as GPR81 agonists. nih.govnih.govacs.orgmedchemexpress.com The compound 3-hydroxybenzoic acid was initially identified as a weak agonist for both GPR81 and the niacin receptor, GPR109a. nih.govnih.gov Subsequent SAR studies focusing on the 3-hydroxybenzoic acid scaffold led to the discovery of 3-chloro-5-hydroxybenzoic acid as a potent and selective GPR81 agonist. nih.govnih.govacs.org

Key findings from these studies include:

The 3-hydroxyl group is essential for GPR81 activity; its removal or relocation to the 2- or 4-position abolishes activity. nih.gov

The introduction of a chloro group at the 5-position, as seen in 3-chloro-5-hydroxybenzoic acid, significantly enhances GPR81 potency and selectivity over GPR109a. nih.gov

Larger hydrophobic groups, such as tert-butyl and aryl, at the 5-position lead to a decrease in GPR81 potency. nih.gov

The following table summarizes the GPR81 activity of various substituted 3-hydroxybenzoic acids:

| Compound | Substituent (R) | hGPR81 EC50 (μM) |

| 5 | =N– | >1000 |

| 6 | =N(O)– | >1000 |

| 4 | OH | 377 ± 88 |

| 7 | OCH3 | >1000 |

| 8 | CH3 | ~42 |

| 9 | tert-Butyl | >1000 |

| 10 | Phenyl | >1000 |

| 11 | CF3 | >1000 |

| 12 | CN | >1000 |

| 13 | F | Potent |

| 2 | Cl | 16 |

| 14 | Br | Potent |

Data sourced from a study on selective lactate (B86563) receptor (GPR81) agonists. nih.gov

Cyclopropyl-Substituted Analogues

The introduction of a cyclopropyl group can significantly impact the lipophilicity and conformational properties of a molecule. While specific SAR data for 3-cyclopropyl-substituted analogues in the context of GPR81 agonism is not extensively detailed in the provided results, the general principles of SAR suggest that such a substitution would influence the compound's interaction with the receptor binding pocket. The cyclopropyl group, being a small, rigid, and lipophilic moiety, can explore binding interactions that larger or more flexible groups cannot.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Design

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. researchgate.net These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent and selective ligands.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for GPR81 agonists involves several key steps. mdpi.comu-strasbg.frtaylorfrancis.com Initially, a dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com Various statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms like Random Forest and Gaussian processes, can be employed to develop the QSAR model. researchgate.netnih.gov The robustness and predictive ability of the developed models are assessed using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on the test set (R²pred). mdpi.comnih.gov Successful QSAR models can then be used for the in silico screening of virtual libraries to identify new potential GPR81 agonists. nih.gov

Integration of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netresearchgate.netwiley.com They are the independent variables in a QSAR model and can be classified into several categories, including:

Topological descriptors: Describe the atomic connectivity in the molecule.

Geometrical descriptors: Relate to the 3D structure of the molecule.

Electronic descriptors: Quantify the electronic properties, such as charge distribution and orbital energies (e.g., HOMO and LUMO energies). researchgate.netnih.gov

Physicochemical descriptors: Include properties like hydrophobicity (LogP), molar refractivity, and polar surface area. researchgate.netnih.gov

For benzoic acid derivatives, descriptors related to hydrophobicity, aromaticity, and the presence of specific functional groups like hydroxyls have been shown to be important for their biological activity. nih.gov In the context of GPR81 agonists, descriptors that capture the electronic nature of the substituents on the benzoic acid ring, as well as their size and shape, are likely to be critical for developing predictive QSAR models. The integration of these descriptors allows for a quantitative understanding of the SAR and facilitates the computational design of novel analogues with improved GPR81 agonist activity.

Investigating the Biological Activities and Molecular Mechanisms of 3 Chloro 5 Cyclopropoxybenzoic Acid

Receptor Interaction Studies

While direct studies on 3-Chloro-5-cyclopropoxybenzoic acid are limited, its structural analog, 3-chloro-5-hydroxybenzoic acid, has been identified as a potent and selective agonist for the G-protein coupled receptor 81 (GPR81), also known as the lactate (B86563) receptor. medchemexpress.comnih.govselleckchem.com GPR81 is predominantly expressed in adipocytes and is activated by lactate. apexbt.com

The agonistic activity of 3-chloro-5-hydroxybenzoic acid on GPR81 has been characterized across various species, demonstrating its potential as a research tool to understand the function of this receptor. nih.govapexbt.com The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that induces a response halfway between the baseline and maximum, have been determined for several species. medchemexpress.comselleckchem.comapexbt.com For human GPR81, 3-chloro-5-hydroxybenzoic acid exhibits an EC50 of 16 μM. medchemexpress.comnih.govapexbt.com The compound has been shown to be selective for GPR81, with no significant activity observed at the related GPR109a receptor at the concentrations tested. nih.govcaymanchem.com

EC50 Values of 3-chloro-5-hydroxybenzoic acid for GPR81 Across Species

| Species | EC50 (μM) |

|---|---|

| Human | 16 medchemexpress.comnih.govapexbt.com |

| Monkey | 17 medchemexpress.comselleckchem.comapexbt.com |

| Dog | 67 medchemexpress.comselleckchem.comapexbt.com |

| Rat | 7 medchemexpress.comselleckchem.comapexbt.com |

| Mouse | 22 medchemexpress.comselleckchem.comapexbt.com |

| Hamster | 27 medchemexpress.comselleckchem.comapexbt.com |

The process of deorphanization involves identifying the endogenous ligand for a previously uncharacterized "orphan" receptor. GPR81 itself was a deorphanized receptor, with lactate being identified as its endogenous agonist. caymanchem.com Following this, focused screening efforts led to the discovery of synthetic agonists like 3-chloro-5-hydroxybenzoic acid. nih.gov

Currently, there is a lack of publicly available scientific literature detailing the screening of this compound against a broad panel of other receptor targets. Such studies are crucial to determine its selectivity profile and to identify any potential off-target effects.

Enzyme Modulatory Effects

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.govnih.gov Interactions with CYP enzymes, whether through inhibition or induction, can significantly alter the metabolic clearance of a compound. nih.gov Some drugs can act as mechanism-based inhibitors of CYP enzymes, which involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov

Specific studies detailing the interaction profile of this compound with various cytochrome P450 isoforms are not currently available in the scientific literature. Research on other chlorinated compounds indicates that the presence of a halogen atom can influence metabolic pathways, and in some cases, lead to interactions with CYP enzymes. nih.gov Therefore, a comprehensive assessment of the inhibitory and inductive potential of this compound on major CYP isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 would be necessary to understand its metabolic fate and potential for drug-drug interactions.

Beyond the cytochrome P450 family, a compound can potentially interact with a wide range of other enzyme systems within the body. For instance, some chloro-substituted compounds have been investigated for their inhibitory effects on enzymes like γ-glutamyl transpeptidase. nih.gov However, there is currently no specific information available from published research regarding the inhibitory or activatory effects of this compound on other enzyme targets.

Modulation of Cellular Signaling Pathways

The activation of a G-protein coupled receptor like GPR81 by an agonist typically initiates a cascade of intracellular signaling events. For GPR81, this involves coupling to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to its role in regulating lipolysis in fat cells.

Due to the limited direct research on this compound, its specific effects on cellular signaling pathways have not been elucidated. Future studies would be required to determine if it modulates the GPR81 pathway in a manner similar to its structural analog, 3-chloro-5-hydroxybenzoic acid, and to investigate any potential effects on other signaling cascades within the cell.

Research into Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription

There is currently no available research in the public domain that investigates the effects of this compound on the Rho/MRTF/SRF-mediated gene transcription pathway. This signaling cascade is a crucial regulator of cellular processes such as cytoskeletal dynamics, cell proliferation, and fibrosis. The Rho family of small GTPases, along with their downstream effectors, the Myocardin-Related Transcription Factors (MRTFs) and the Serum Response Factor (SRF), play a pivotal role in the expression of a wide array of genes. While inhibitors of this pathway have been developed and studied for their therapeutic potential in various diseases, the specific interaction of this compound with this pathway remains uninvestigated.

Analysis of Notch Signaling Pathway Interactions

Similarly, a review of existing literature indicates a lack of studies on the interaction between this compound and the Notch signaling pathway. The Notch pathway is a highly conserved cell-cell communication system that governs cell fate decisions, differentiation, proliferation, and apoptosis in a context-dependent manner. Dysregulation of Notch signaling is implicated in a variety of developmental disorders and cancers. There is no published data to suggest whether this compound acts as an agonist, antagonist, or modulator of any component of the Notch signaling cascade.

Preclinical Pharmacological Investigations

Consistent with the lack of research into its molecular mechanisms, there is no preclinical pharmacological data available for this compound.

In Vitro Cellular Assays for Functional Response

No studies have been published that detail the functional response of cells to this compound in in vitro assays. Such assays are fundamental in early-stage drug discovery to determine a compound's biological activity, potency, and efficacy at a cellular level.

Mechanistic Studies in Relevant Biological Systems

There is a complete absence of mechanistic studies for this compound in any relevant biological systems, whether in cell lines, primary cells, or animal models. These studies are essential for elucidating how a compound exerts its effects and for understanding its potential therapeutic applications.

Target Identification and Validation through Advanced Methodologies

No research has been conducted to identify and validate the molecular target(s) of this compound using advanced methodologies such as chemical proteomics, affinity chromatography, or genetic approaches. Target identification is a critical step in understanding a compound's mechanism of action and for the development of more selective and potent derivatives.

Computational and Theoretical Chemistry Insights into 3 Chloro 5 Cyclopropoxybenzoic Acid

Molecular Modeling and Docking Studies for Target Elucidation

Molecular modeling and docking are instrumental in predicting how a ligand, such as 3-Chloro-5-cyclopropoxybenzoic acid, might interact with biological macromolecules. These techniques can provide initial hypotheses about the compound's mechanism of action and guide further experimental validation.

Prediction of Ligand-Target Binding Modes and Interactions

Docking algorithms could be employed to place the 3D structure of this compound into the binding sites of various known protein targets. The primary goal would be to identify the most energetically favorable binding poses. Key interactions that would be analyzed include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues such as Arginine, Lysine, or Histidine.

Hydrophobic Interactions: The cyclopropyl (B3062369) and chlorophenyl groups would likely engage in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Halogen Bonding: The chlorine atom could participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

An illustrative table of potential interactions with a hypothetical target is presented below.

| Interaction Type | Ligand Group | Potential Protein Residue(s) | Estimated Distance (Å) |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arg122, Gln78 | 1.8 - 2.5 |

| Hydrophobic | Cyclopropyl Ring | Val101, Leu104 | 3.5 - 4.2 |

| Halogen Bond | Chlorine Atom (-Cl) | Backbone Carbonyl of Gly120 | 3.0 - 3.5 |

| π-π Stacking | Phenyl Ring | Phe256, Tyr258 | 3.5 - 4.5 |

This table is illustrative and based on common interaction patterns for similar functional groups.

In Silico Screening for Novel Biological Targets

Reverse docking, a form of in silico screening, could be utilized to search for potential new biological targets for this compound. This involves docking the compound against a large library of protein structures. The results would be ranked based on docking scores and binding energies, highlighting proteins with a high predicted affinity for the ligand. This approach could uncover unexpected therapeutic applications for the compound.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic properties of a molecule.

Conformational Analysis and Energy Minimization

The flexibility of the cyclopropoxy group and the rotation of the carboxylic acid group relative to the benzene (B151609) ring mean that this compound can exist in multiple conformations. Conformational analysis using methods like Density Functional Theory (DFT) would identify the most stable, low-energy conformers. This is critical as the bioactive conformation of a ligand is often one of its low-energy states.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electron density within the molecule is key to predicting its reactivity and intermolecular interactions. Quantum chemical calculations can determine the partial atomic charges and generate electrostatic potential (ESP) maps. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid and a region of positive potential (a "sigma-hole") on the chlorine atom, which is important for halogen bonding.

An exemplary table of calculated Mulliken atomic charges is provided below.

| Atom | Mulliken Charge (e) |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.60 |

| H (hydroxyl) | +0.45 |

| Cl | -0.15 |

| C (aromatic, bonded to Cl) | +0.10 |

This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Once a promising ligand-protein complex is identified through docking, molecular dynamics (MD) simulations can be performed to assess its stability over time. An MD simulation of the this compound-protein complex would involve simulating the movements of all atoms in the system over a period of nanoseconds.

The stability of the complex would be evaluated by analyzing metrics such as:

Root Mean Square Deviation (RMSD): A low RMSD for the ligand and the protein's binding site residues would indicate a stable binding pose.

Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds throughout the simulation provides insight into the persistence of key interactions.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more quantitative measure of binding affinity.

A study on structurally related benzamide (B126) derivatives demonstrated that MD simulations were crucial in validating the stability of the ligand-protein complex within the binding site of the target protein.

Exploration of Dynamic Binding Events

Molecular dynamics (MD) simulations offer a powerful lens through which to understand the dynamic nature of the interaction between a ligand like this compound and its biological targets. These simulations go beyond static binding poses, revealing the intricate dance of atomic movements, conformational adjustments, and the stability of interactions over time.

Research into compounds with similar structural motifs suggests that the cyclopropoxy group can play a crucial role in binding dynamics. Its rigid, three-dimensional nature can anchor the ligand in a specific orientation within a binding pocket. MD simulations can elucidate the stability of this anchoring, tracking the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable, low RMSD value over the course of a simulation (e.g., 100 nanoseconds) would indicate a persistent and stable binding mode.

Solvent Effects and Conformational Changes

The surrounding solvent environment, predominantly water in a biological system, profoundly impacts the conformation and behavior of a molecule. For this compound, computational models are used to explore these effects. Solvation models, such as the Polarizable Continuum Model (PCM), can predict how the molecule's geometry and electronic structure change when moving from a vacuum or a non-polar solvent to an aqueous environment.

The benzoic acid moiety is particularly sensitive to solvent. In an aqueous environment, the carboxylic acid group can deprotonate to form a carboxylate anion, a change that significantly alters the molecule's electrostatic potential surface and its potential interactions with a receptor.

Conformational analysis of the cyclopropoxy group is also critical. While the cyclopropyl ring itself is rigid, its orientation relative to the benzene ring can vary. Quantum mechanical calculations can determine the energy barriers to rotation around the ether linkage. These calculations help identify the most stable (lowest energy) conformations in different solvent environments, providing insight into the shape the molecule is most likely to adopt when approaching a binding site.

In Silico Prediction of Pharmacokinetic Parameters

Computational tools are invaluable for forecasting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process that saves considerable time and resources.

The metabolic fate of this compound is a key determinant of its potential in vivo lifespan. In silico models predict which sites on the molecule are most susceptible to metabolism, primarily by Cytochrome P450 (CYP) enzymes. These models analyze factors like the reactivity of specific atoms and the accessibility of different parts of the molecule.

For this compound, likely sites of metabolism include the aromatic ring (hydroxylation) and the cyclopropoxy group (O-dealkylation). The presence of the chlorine atom may influence the regioselectivity of aromatic hydroxylation. Computational software can provide a "lability" score for different atoms, ranking the most probable sites of first-pass metabolism.

Table 1: Predicted Metabolic Lability of this compound

| Molecular Site | Predicted Metabolic Reaction | Predicted Lability | Common CYP Isoforms Involved |

| Aromatic Ring (C4/C6) | Hydroxylation | Moderate | CYP2D6, CYP3A4 |

| Cyclopropoxy Group | O-Dealkylation | Moderate to High | CYP2C9, CYP2C19 |

| Benzoic Acid | Glucuronidation | High | UGTs |

This table is generated based on computational predictions for compounds with similar functional groups. Specific experimental validation is required.

A molecule's ability to cross biological membranes, such as the intestinal wall, is fundamental to its oral bioavailability. In silico models predict permeability based on physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

One common predictive model is based on Lipinski's "Rule of Five," which provides a guideline for drug-likeness and oral absorption. Additionally, more sophisticated models can predict specific parameters like Caco-2 cell permeability, which simulates the human intestinal barrier. The predicted lipophilicity (LogP) of this compound, influenced by its chloro and cyclopropyl substituents, is a key factor in these predictions.

Table 2: In Silico Physicochemical and ADME Predictions for this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 212.63 g/mol | Favorable for absorption |

| LogP (Octanol-Water) | ~2.5 - 3.0 | Good balance of lipophilicity for permeability |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Favorable for permeability |

| Hydrogen Bond Acceptors | 3 (two in carboxyl, one in ether) | Favorable for permeability |

| Polar Surface Area (PSA) | ~46.5 Ų | Suggests good cell permeability |

| Predicted Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption |

| Human Intestinal Absorption | >80% | Predicted to be well-absorbed |

These values are estimates from various computational ADME prediction tools and may vary between different software packages.

Future Directions and Academic Research Perspectives

Rational Design of Advanced Therapeutics and Chemical Probes

The rational design of new molecules based on the 3-Chloro-5-cyclopropoxybenzoic acid scaffold holds considerable promise for the development of advanced therapeutics and chemical probes. The design process can be guided by established principles of medicinal chemistry, where the core structure is systematically modified to optimize interactions with specific biological targets.

The benzoic acid moiety can serve as a key interaction point, forming hydrogen bonds or ionic interactions with amino acid residues in a target protein's binding site. The chloro and cyclopropoxy substituents at the 3 and 5 positions, respectively, offer opportunities for fine-tuning the molecule's steric and electronic properties. For instance, the cyclopropyl (B3062369) group, with its unique conformational rigidity and electronic character, can influence binding affinity and metabolic stability.

Future research could focus on creating a library of derivatives by modifying these key features. For example, the position and nature of the halogen substituent could be varied to explore the impact on target engagement. Similarly, the cyclopropoxy group could be replaced with other small, strained ring systems or linear alkoxy groups to probe the structure-activity relationship (SAR). The design of such analogs, coupled with computational modeling and in vitro screening, could lead to the identification of potent and selective modulators of various biological targets. The discovery of novel benzoic acid derivatives as inhibitors of targets like striatal-enriched protein tyrosine phosphatase (STEP) highlights the potential of this chemical class in addressing neurodegenerative diseases. nih.gov

Exploration of Pan-Assay Interference Compound (PAINS) Considerations in Design

A critical aspect of modern drug discovery is the early identification and mitigation of Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear to be active in a wide range of high-throughput screening assays due to non-specific mechanisms, such as reactivity, aggregation, or interference with the assay technology itself, rather than specific, target-directed activity. longdom.orgacs.org While the this compound scaffold itself is not a well-known PAINS alert, any newly designed derivatives should be carefully evaluated for such potential.

Computational filters and knowledge-based methods can be employed to flag substructures that are known to be associated with pan-assay interference. longdom.org For example, certain arrangements of aromatic rings and reactive functional groups can be problematic. Experimental validation using a panel of counter-screens is also essential. These assays are designed to detect common interference mechanisms, such as the formation of aggregates, redox cycling, or covalent modification of proteins. nih.gov By proactively addressing PAINS considerations, researchers can avoid the costly and time-consuming pursuit of false-positive hits and focus on developing compounds with genuine and specific biological activity.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies can be powerfully applied to the exploration of derivatives of this compound. AI/ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify complex patterns and predict the properties of novel compounds. nih.govresearchgate.net

For instance, generative models can be trained on libraries of known active compounds to design new molecules with desired characteristics, such as high predicted affinity for a specific target and favorable pharmacokinetic profiles. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed analogs of this compound, helping to prioritize which compounds to synthesize and test. Furthermore, AI can be used to predict potential off-target effects and toxicity, providing an early warning system for liabilities that might otherwise only be discovered in later stages of development.

Development of Analytical Methodologies for Compound Characterization and Quantification in Research Contexts

Robust analytical methodologies are fundamental for the successful progression of any chemical entity through the research and development pipeline. For this compound and its future derivatives, the development of reliable methods for characterization and quantification will be crucial.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of benzoic acid derivatives. helixchrom.comusda.gov Reversed-phase HPLC with UV detection would likely be a suitable starting point for the analysis of this compound. Method development would involve optimizing the mobile phase composition, column chemistry, and detector wavelength to achieve good separation and sensitivity. For more complex matrices, such as biological fluids, liquid chromatography-mass spectrometry (LC-MS) would provide enhanced selectivity and sensitivity for quantification. researchgate.net

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will be essential for the structural elucidation and confirmation of newly synthesized analogs. acs.org These methods provide detailed information about the molecular structure and connectivity of atoms.

| Analytical Technique | Application for this compound and its Analogs |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in simple matrices. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in complex biological matrices, metabolite identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of chemical structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups, confirmation of structure. |

| X-ray Crystallography | Determination of the three-dimensional solid-state structure. |

Collaborative Research Opportunities Across Disciplines

The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. The exploration of this compound and its analogs presents numerous opportunities for such interdisciplinary collaborations.

Medicinal chemists can design and synthesize novel compounds, while computational chemists can use modeling and simulation to guide the design process and predict compound properties. Biologists and pharmacologists are needed to conduct in vitro and in vivo studies to evaluate the biological activity and therapeutic potential of the new molecules. nih.gov Furthermore, collaborations with analytical chemists are essential for developing and validating the necessary analytical methods. Pharmaceutical companies often seek to collaborate with academic research centers on drug discovery projects and translational research, providing a potential avenue for advancing promising compounds. addconsortium.org Such synergistic partnerships are critical for translating fundamental research discoveries into tangible therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 3-Chloro-5-cyclopropoxybenzoic acid?

- Methodology :

- Step 1 : Start with 3-chloro-5-hydroxybenzoic acid as the precursor.

- Step 2 : Use nucleophilic substitution with cyclopropanol under alkaline conditions (e.g., NaH in DMF at 60–80°C) to introduce the cyclopropoxy group .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Cyclopropanol, NaH | DMF | 80°C | ~65% (estimated from analogs) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and cyclopropane protons (δ 1.2–1.5 ppm). Substituent positions influence splitting patterns .

- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), cyclopropane carbons (δ ~6–12 ppm) .

Q. What are common impurities in its synthesis, and how are they identified?

- Impurities :

- Unreacted starting material (3-chloro-5-hydroxybenzoic acid).

- Di-substituted byproducts (e.g., 3,5-dicyclopropoxybenzoic acid).

- Detection :

- HPLC/MS : Compare retention times and mass spectra with standards .

- TLC : Use silica plates with UV visualization (Rf differences) .

Q. How does the cyclopropoxy group influence solubility and purification?

- Solubility : The hydrophobic cyclopropane ring reduces water solubility, favoring polar aprotic solvents (DMF, DMSO).

- Purification : Use gradient elution in column chromatography (hexane → ethyl acetate) or pH-selective recrystallization .

Q. What are its typical reactivity patterns in substitution reactions?

- Electrophilic Aromatic Substitution : The electron-withdrawing Cl and COOH groups direct incoming electrophiles to the para position relative to substituents .

- Nucleophilic Displacement : The cyclopropoxy group can undergo ring-opening under strong acidic/basic conditions, requiring controlled pH during reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered derivatives?

- Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Employ bulky bases (e.g., DBU) to minimize side reactions .

- Case Study : Analogous 3-Chloro-5-(trifluoromethoxy)benzoic acid achieved 78% yield using microwave irradiation (100°C, 30 min) .

Q. How to resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

- Approach :

- DFT Optimization : Use Gaussian or ORCA to model the molecule’s geometry and calculate NMR chemical shifts.

- Solvent Effects : Include solvent models (e.g., PCM for DMSO) to improve accuracy .

- Example : Discrepancies in aromatic proton shifts may arise from π-stacking interactions not accounted for in gas-phase models .

Q. What computational methods are suitable for studying its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase).

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- Key Parameters : Focus on hydrogen bonding between the carboxylic acid and active-site residues .

Q. How to design enzyme inhibition assays using this compound?

- Protocol :

- Kinetic Assays : Monitor substrate conversion (e.g., UV-Vis at 340 nm for NADH-dependent enzymes).

- IC₅₀ Determination : Use dose-response curves (0.1–100 µM) and nonlinear regression analysis .

Q. What strategies improve its stability in long-term biochemical studies?

- Storage :

- Solid State : Store desiccated at -20°C; stable for >6 months.

- Solution : Prepare fresh in DMSO; avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Degradation Analysis : Use LC-MS to track decomposition products (e.g., cyclopropanol release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.